molecular formula C21H30O2 B032222 5alpha-Dihydrolevonorgestrel CAS No. 78088-19-4

5alpha-Dihydrolevonorgestrel

Cat. No. B032222
CAS RN: 78088-19-4
M. Wt: 314.5 g/mol
InChI Key: BMVIRDJAPBCAPQ-WQGSDSCCSA-N
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Description

5alpha-Dihydrolevonorgestrel (5α-DHLNG) is an active metabolite of the progestin levonorgestrel, which is formed by 5α-reductase . It has about one-third of the affinity of levonorgestrel for the progesterone receptor .


Synthesis Analysis

5alpha-Dihydrolevonorgestrel is synthesized by the enzyme 5-alpha-reductase, which catalyzes the reduction of testosterone to dihydrotestosterone . Mutations in the gene encoding this enzyme have been linked to various health conditions . The enzyme is an integral membrane protein involved in steroid metabolism .


Molecular Structure Analysis

The molecular formula of 5alpha-Dihydrolevonorgestrel is C21H30O2 . The compound has a molecular weight of 314.5 g/mol . The structure of the enzyme that synthesizes 5alpha-Dihydrolevonorgestrel, 5-alpha-reductase, has been studied extensively . The enzyme exists as a monomer comprised of seven transmembrane segments .


Chemical Reactions Analysis

5-alpha-reductase, the enzyme responsible for the synthesis of 5alpha-Dihydrolevonorgestrel, catalyzes the reduction of testosterone to dihydrotestosterone . This enzyme plays a crucial role in steroid metabolism .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5alpha-Dihydrolevonorgestrel include a molecular weight of 314.5 g/mol, a molecular formula of C21H30O2, and a XLogP3 of 3.9 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Hormonal Contraception Research

5α-DHLNG is an active metabolite of levonorgestrel, a widely used synthetic progestin in hormonal contraceptives. Research into 5α-DHLNG’s role in contraception has revealed its dual progestogenic and antiprogestogenic activity, which contributes to its effectiveness in preventing ovulation and implantation .

Pharmacokinetics and Metabolism Studies

Studies on 5α-DHLNG have provided insights into the pharmacokinetics of levonorgestrel-based drugs. Understanding the metabolic pathways and interactions of 5α-DHLNG with various receptors, including progesterone and androgen receptors, is crucial for developing safer and more effective hormonal therapies .

Androgenic and Antiandrogenic Activity Analysis

5α-DHLNG interacts with the androgen receptor and exhibits similar affinity compared to levonorgestrel. This interaction is significant in research focused on conditions like hirsutism, acne, and androgenetic alopecia, where androgen levels play a pivotal role .

Selective Progesterone Receptor Modulator (SPRM) Potential

Due to its unique profile of both progestogenic and antiprogestogenic activity, 5α-DHLNG is being studied as a potential SPRM. This could lead to new treatments for conditions like endometriosis and uterine fibroids, where modulation of the progesterone receptor is beneficial .

Neurosteroid Research

5α-DHLNG and its further metabolites have weak estrogenic activity, which is of interest in the study of neurosteroids—steroids that rapidly alter neuronal excitability. Research in this area could lead to breakthroughs in treating neurological disorders and mood regulation .

Cancer Treatment Research

The interaction of 5α-DHLNG with steroid hormone receptors also makes it a compound of interest in cancer research, particularly in hormone-sensitive cancers such as breast and prostate cancer. Its role in the synthesis of other active metabolites and their impact on cell proliferation is a key area of study .

Mechanism of Action

Target of Action

5alpha-Dihydrolevonorgestrel (5α-DHLNG) is an active metabolite of the progestin levonorgestrel, formed by 5α-reductase . The primary targets of 5α-DHLNG are the progesterone and androgen receptors . It has about one-third of the affinity of levonorgestrel for the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy, while the androgen receptor is involved in the development and maintenance of male sexual characteristics .

Mode of Action

5α-DHLNG interacts with its targets, the progesterone and androgen receptors, resulting in both progestogenic and antiprogestogenic activity . This gives it a selective progesterone receptor modulator-like profile of activity . It has similar affinity for the androgen receptor relative to levonorgestrel, and has androgenic effects similarly to levonorgestrel and testosterone .

Biochemical Pathways

5α-DHLNG affects the biochemical pathways involving the progesterone and androgen receptors . It is further transformed into 3α,5α- and 3β,5α- THLNG, which bind weakly to the estrogen receptor and have weak estrogenic activity . These metabolites are considered to be responsible for the weak estrogenic activity of high doses of levonorgestrel .

Pharmacokinetics

Levonorgestrel, from which 5α-DHLNG is derived, is rapidly and completely absorbed . Maximum concentrations are reached 1.0 – 2.0 hours after ingestion . The elimination of levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours

Result of Action

The interaction of 5α-DHLNG with the progesterone and androgen receptors results in both progestogenic and antiprogestogenic activity . This can lead to various physiological effects, depending on the context. For example, 5α-reductase inhibitors, which would reduce the production of 5α-DHLNG, have been shown to be effective in the treatment of benign prostatic hyperplasia and male pattern baldness .

properties

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14,16-19,23H,3,5-13H2,1H3/t14-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVIRDJAPBCAPQ-WQGSDSCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180481
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78088-19-4
Record name 18,19-Dinorpregn-20-yn-3-one, 13-ethyl-17-hydroxy-, (5α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78088-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Dihydrolevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078088194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-DIHYDROLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z4S6960I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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